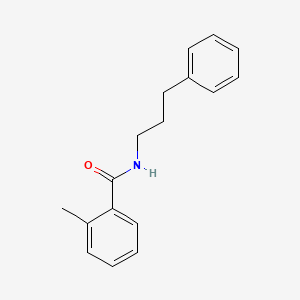

2-methyl-N-(3-phenylpropyl)benzamide

Description

Significance of the Benzamide (B126) Molecular Scaffold in Chemical Research

The benzamide molecular scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry and drug discovery. This structural motif is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity. A significant number of commercially available drugs contain the benzamide core, showcasing its versatility and importance in pharmaceutical development.

Amide derivatives of benzoic acid are known to exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial properties. nanobioletters.com The amide bond is a critical component in many biological molecules, including proteins and peptides, and its presence in synthetic compounds often contributes to favorable interactions with biological systems. mdpi.com Furthermore, benzamides serve as crucial intermediates in organic synthesis, providing a platform for the creation of more complex and biologically active molecules. solubilityofthings.com The inherent stability and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the development of novel therapeutic agents. nanobioletters.com

Overview of Structural Diversity within N-(Arylalkyl)benzamides

The class of N-substituted benzamides is characterized by significant structural diversity, which arises from the variety of substituents that can be attached to the amide nitrogen. Among these, N-(arylalkyl)benzamides represent a substantial and varied subgroup. In these compounds, the amide nitrogen is bonded to an alkyl chain which, in turn, is attached to an aryl group.

This structural arrangement allows for a wide range of modifications that can influence the compound's physicochemical properties and biological activity. The diversity within this class can be attributed to several factors:

The nature of the aryl group: The aryl moiety can be a simple phenyl ring or a more complex heterocyclic system. It can also bear various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions, which can alter the electronic and steric properties of the molecule.

Substitution on the benzamide ring: The benzoyl portion of the molecule can also be substituted, further contributing to the structural diversity and allowing for fine-tuning of the compound's properties.

This modularity allows chemists to systematically explore the chemical space and develop compounds with optimized activity and selectivity for specific biological targets. For instance, N-benzylbenzamide derivatives have been investigated as dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ. acs.org

Rationale for Focused Academic Investigation of 2-methyl-N-(3-phenylpropyl)benzamide

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a clear rationale for its academic investigation can be constructed based on the established significance of its structural components and the broader class of N-substituted benzamides.

The focused study of this particular molecule is likely driven by the desire to understand how the combination of a 2-methyl substituted benzoyl group and an N-(3-phenylpropyl) substituent influences its properties and potential biological activity. The presence of a methyl group at the ortho-position of the benzamide ring can induce specific conformational preferences due to steric hindrance, which can in turn affect how the molecule interacts with a biological target. solubilityofthings.comnih.gov This substitution can also impact the compound's metabolic stability and pharmacokinetic profile.

Therefore, the academic investigation of this compound is likely aimed at exploring the structure-activity relationships within the N-(arylalkyl)benzamide class. By systematically modifying each component of the molecule, researchers can gain insights into the specific structural requirements for a desired biological effect, potentially leading to the development of novel compounds with therapeutic applications.

Chemical and Physical Properties

Below is a table summarizing the known and calculated properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 |

| InChI Key | YQPRRBSJADDJSS-UHFFFAOYSA-N |

Properties

IUPAC Name |

2-methyl-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14-8-5-6-12-16(14)17(19)18-13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUODXONFDRHRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl N 3 Phenylpropyl Benzamide and Analogues

Strategic Approaches to Amide Bond Formation in N-(Phenylpropyl)benzamide Synthesis

The creation of the amide bond is a cornerstone of organic synthesis. While traditional methods are widely used, newer methodologies offer advantages in terms of mildness, efficiency, and functional group tolerance.

Conventional Coupling Reactions for N-Acylation

The most common method for synthesizing N-substituted benzamides involves the coupling of a carboxylic acid with an amine. researchgate.net This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Reagents such as carbodiimides, activated esters, or conversion of the carboxylic acid to an acyl chloride are frequently employed. For the synthesis of 2-methyl-N-(3-phenylpropyl)benzamide, this would involve reacting 2-methylbenzoic acid with 3-phenylpropan-1-amine.

Alternative conventional approaches include the reaction of nitriles with amines under various conditions. For instance, N-arylamides have been synthesized from N-substituted amidines, which are themselves derived from nitriles and amines. mdpi.com Another direct method involves the Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid. nih.gov

| Reagents | Description | Yield | Ref |

| 3-phenylpropionic acid, N-methylbenzylamine | ZrCp2Cl2 or ZrCl4 catalyzed direct amide formation. | 92-95% | rsc.org |

| Substituted benzoyl chlorides, 1,3-diphenylthiourea | Nucleophilic substitution in the presence of triethylamine. | High | researchgate.net |

| Benzoylthiourea, iodine-alumina | Microwave-assisted synthesis from benzoylthioureas. | Good to Excellent | researchgate.net |

Emerging Palladium-Mediated C(sp³)–H Bond Activation Routes

Palladium-catalyzed C–H activation has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with high regioselectivity and efficiency. rsc.org This strategy can be applied to the synthesis of complex benzamides by functionalizing otherwise inert C(sp³)–H bonds.

In the context of N-(phenylpropyl)benzamide analogues, palladium catalysts can direct the arylation or alkylation of C(sp³)–H bonds. researchgate.net For example, a facile synthesis of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides has been demonstrated through palladium-mediated C(sp³)–H bond activation of an N-methyl group. nih.gov This approach involves the initial formation of a dinuclear palladacycle intermediate. nih.gov While not directly applied to this compound, this methodology showcases the potential for late-stage functionalization of the N-substituent. The use of directing groups, such as pyridines or amides, is crucial for achieving site-selective C–H activation. nih.gov

| Catalyst System | Substrate Type | Transformation | Key Feature | Ref |

| Palladium(II) acetate | N-methyl-N-(pyridin-2-yl)benzamide | C(sp³)–H arylation/alkylation | Formation of a dinuclear palladacycle intermediate. | researchgate.netnih.gov |

| Pd(OAc)2 / Silver(I) oxide | Pyrazole-containing substrates | C(sp³)–H bond arylation | Pyrazole acts as a directing group. | nih.gov |

| Pd(OTf)2(MeCN)4 | Pyrazole-containing substrates | Cascade triple C–H activation | High selectivity for C(sp³)–H arylation. | nih.gov |

Photocatalyzed Arylation of Isonitriles for N-Substituted Benzamide (B126) Generation

Visible-light photoredox catalysis has emerged as a mild and sustainable method for organic synthesis. nih.govnih.gov A novel approach to N-substituted benzamides involves the photocatalyzed arylation of isonitriles. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org This method utilizes a ruthenium-based photocatalyst, such as Ru(bpy)₃₂, under blue light irradiation to react an isonitrile with a diaryliodonium salt. beilstein-journals.org

The reaction proceeds under mild conditions and tolerates a broad range of functional groups on both the isonitrile and the diaryliodonium salt. nih.govbeilstein-journals.org This strategy provides an alternative pathway to the amide bond, circumventing the need for carboxylic acids or their activated derivatives. beilstein-journals.org The efficiency of the reaction can be influenced by the electronic properties of the substituents on the diaryliodonium salt, with electron-withdrawing groups generally leading to better performance. nih.gov

| Photocatalyst | Arylating Agent | Substrate | Key Conditions | Ref |

| Ru(bpy)₃₂ | Diaryliodonium salts | Isonitriles | Blue LED light, Na₂CO₃ base | beilstein-journals.org |

| Methylene (B1212753) blue | Chlorinated benzamides | Benzamides | Micellar photocatalysis, blue LEDs | chemrxiv.org |

Stereoselective Synthesis of Chiral N-Substituted Benzamides

The synthesis of enantiomerically pure chiral benzamides is of great importance, particularly in drug discovery, as different enantiomers can exhibit distinct biological activities. nih.gov Several stereoselective methods have been developed to access these valuable compounds.

One approach involves the catalytic enantioselective N-allylation of secondary sulfonamides bearing a 2,6-disubstituted-phenyl group, which can lead to the formation of N-C axially chiral products with high enantioselectivity. mdpi.comnih.gov Although this has been demonstrated for sulfonamides, the principle could be extended to benzamide systems. Another strategy employs peptide-based catalysts for the atroposelective bromination of tertiary benzamides, establishing axial chirality. nih.gov The resulting brominated compounds can be further functionalized. nih.gov Furthermore, chiral auxiliaries, such as (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, have been utilized for the efficient preparation of chiral N-substituted acetamides, a related class of compounds. researchgate.net

| Method | Catalyst/Auxiliary | Type of Chirality | Key Feature | Ref |

| Catalytic N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C Axial Chirality | Synthesis of rotationally stable N-C axially chiral sulfonamides. | mdpi.com |

| Catalytic Bromination | Tetrapeptide with a tertiary amine | Atropisomeric Benzamides | Enantioselective synthesis via electrophilic aromatic substitution. | nih.gov |

| Oxidative Cyclization | Chiral triazole-based iodine catalyst | Enantioenriched Oxazolines | In situ generation of a hypervalent iodine species from N-allyl benzamides. | researchgate.netacs.org |

Derivatization and Functionalization of the Benzamide Core and N-Substituent

Further modification of the this compound scaffold can lead to a diverse range of analogues with potentially new properties.

Regioselective Substitution on the Benzoyl Moiety

Introducing substituents onto the benzoyl ring of this compound allows for the fine-tuning of its electronic and steric properties. The existing methyl group at the 2-position influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.

| Compound | Dihedral Angle (Amide-Benzoyl Ring) | Dihedral Angle (Benzoyl-Aniline Rings) | Key Structural Feature | Ref |

| 2-Methyl-N-(3-methylphenyl)benzamide | 55.2 (7)° | 36.2 (1)° | N-H bond is anti to the meta-methyl substituent. | nih.govnih.gov |

| 3-Methyl-N-(2-methylphenyl)benzamide | 37.95 (12)° | 4.2 (1)° | ortho-methyl on the aniline (B41778) ring is syn to the N-H bond. | nih.gov |

Modifications of the Phenylpropyl Side Chain

Modifications to the 3-phenylpropyl side chain of this compound would be a key strategy for developing analogues. These transformations could target either the propyl linker or the terminal phenyl group to modulate the compound's properties.

Functionalization of the Terminal Phenyl Ring: The phenyl group is amenable to various electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as halogens (–Cl, –Br), nitro (–NO₂), or alkyl groups could be introduced, primarily at the para and ortho positions. Subsequent reactions could further diversify the structure; for instance, a nitro group could be reduced to an amine, which could then be derivatized.

Alterations to the Propyl Chain: While the saturated alkyl chain is generally less reactive than the aromatic ring, modern synthetic methods like C–H activation could potentially introduce functionality. Alternatively, a synthetic approach starting with a modified propyl chain, such as using 3-phenyl-1,3-propanediol or a functionalized 3-phenylpropionaldehyde, would allow for the incorporation of hydroxyl groups or other functionalities onto the linker prior to the amidation step.

Research on similar N-substituted benzamides demonstrates the feasibility of such modifications. For example, studies on other complex benzamides show that modifications on appended aromatic rings are a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Exploration of Heteroatom Incorporation within the Scaffold

The incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the this compound scaffold is a powerful method for altering its physicochemical properties.

Heteroaromatic Side Chains: One common approach is the replacement of the terminal phenyl ring with a heteroaromatic system, such as pyridine, pyrimidine, or thiazole. Literature on glucokinase activators reveals that N-heteroaryl substituted benzamides are a major focus of drug discovery, highlighting the importance of this structural modification. researchgate.net The synthesis would typically involve coupling 2-methylbenzoyl chloride with a (heteroaryl)propylamine.

Heteroatoms in the Side Chain: Introducing heteroatoms into the propyl linker itself could create ether, amine, or thioether linkages. For example, synthesizing an analogue where the propyl chain is replaced by a 2-(phenoxy)ethylamine or 2-(phenylthio)ethylamine moiety would introduce an oxygen or sulfur atom, respectively. These changes can significantly impact conformation and hydrogen bonding capacity. The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which involves alkylation and condensation steps, showcases the integration of heteroatoms near the benzamide core. nih.gov

The following table illustrates potential heteroaromatic side chains that could replace the phenylpropyl group, based on common moieties in medicinal chemistry.

| Original Side Chain | Potential Heteroatom-Containing Replacement | Rationale |

| 3-Phenylpropyl | 3-(Pyridin-4-yl)propyl | Introduces a basic nitrogen atom, alters polarity. |

| 3-Phenylpropyl | 2-(Phenoxy)ethyl | Incorporates an ether linkage, increases flexibility. |

| 3-Phenylpropyl | 3-(Thiazol-2-yl)propyl | Introduces a different heteroaromatic system. |

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides, including N-alkylated derivatives like this compound, aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Aqueous Media Reactions

Traditional amide synthesis often relies on organic solvents. Shifting to solvent-free conditions or using water as a solvent represents a significant step toward sustainability.

Solvent-Free Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions without a solvent. For the synthesis of N-alkyl amides, an iridium-catalyzed N-alkylation of amides with alcohols has been developed that proceeds under solvent-free, base-free microwave irradiation, producing water as the only byproduct. organic-chemistry.org This method is efficient, with short reaction times, and applicable to a range of amides and alcohols. organic-chemistry.orgcem.com

The table below summarizes yields for N-benzylbenzamide synthesis under different green conditions.

| Catalyst | Amine/Alcohol | Conditions | Yield (%) | Reference |

| (Cp*IrCl₂)₂ | Benzamide, Benzyl (B1604629) alcohol | Microwave, 160°C, 3h, Solvent-free | 85 | organic-chemistry.org |

| Fe₂(SO₄)₃ | Benzylamine, Benzaldehyde | Water, SDS, 80°C, 3h | 91 (overall) | rsc.org |

| Cs₂CO₃ / TBHP | Benzyl alcohol, aq. NH₃ | Water, 100°C, 12h | 85 | researchgate.net |

Catalyst Development for Enhanced Sustainability

Developing efficient and reusable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents that generate significant waste.

Homogeneous Catalysis: Transition-metal catalysts are effective for amide bond formation. An iridium complex, (Cp*IrCl₂)₂, has been shown to catalyze the N-alkylation of amides with alcohols efficiently under microwave conditions. organic-chemistry.org While highly effective, the recovery and reuse of such homogeneous catalysts can be challenging.

Heterogeneous Catalysis: To address reusability, solid-supported catalysts are being developed. These catalysts can be easily separated from the reaction mixture by filtration and often reused multiple times. While specific examples for this compound are not documented, research into heterogeneous silica (B1680970) catalysts for general amide synthesis from acids and amines shows promise for producing amides without toxic byproducts.

Biocatalysts and Bio-Based Catalysts: The use of catalysts derived from natural and renewable sources is a growing area of interest. researchgate.net Aqueous extracts from fruits like lemon or tamarind have been employed as biocatalysts in the synthesis of various organic molecules. researchgate.net While still an emerging field for benzamide synthesis, these bio-based catalysts offer potential for being cost-effective and environmentally benign alternatives to traditional metal catalysts.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions of 2 Methyl N 3 Phenylpropyl Benzamide

Conformational Landscape Analysis of the N-(3-phenylpropyl)benzamide Moiety

The flexibility of the N-(3-phenylpropyl)benzamide moiety is primarily dictated by rotation around several key single bonds, leading to a complex potential energy surface with multiple stable conformers.

The amide bond (C-N) in benzamides possesses a partial double bond character due to resonance, which results in a significant rotational barrier. This barrier restricts the free rotation around the C-N bond, leading to distinct cis and trans conformations. In most N-substituted benzamides, the trans conformation, where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides, is sterically favored. For N,N-dimethylformamide, a model compound for amide rotation, the rotational barrier is in the range of 12-80 kJ/mol. montana.edu

The propyl chain introduces additional conformational flexibility. The rotational barriers around the C-C single bonds in the propyl chain are generally low, comparable to those in simple alkanes. However, the presence of the bulky phenyl and benzamide (B126) groups at either end can lead to preferred staggered conformations to minimize steric hindrance.

Table 1: Representative Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle 1 (Description) | Angle (°) | Dihedral Angle 2 (Description) | Angle (°) | Reference |

|---|---|---|---|---|---|

| N-(3-methylphenyl)benzamide | Amide plane - Benzoyl ring | 22.3 - 25.2 | Benzoyl ring - Aniline (B41778) ring | 70.6 - 74.2 | researchgate.net |

| N-[(1S)-1-phenylethyl]benzamide (Form I) | Phenyl ring 1 - Phenyl ring 2 | 23.1 | - | - | nih.govresearchgate.net |

| N-[(1S)-1-phenylethyl]benzamide (Form II) | Phenyl ring 1 - Phenyl ring 2 | 56.2 | - | - | nih.govresearchgate.net |

This table presents data from related compounds to infer the likely conformational preferences of 2-methyl-N-(3-phenylpropyl)benzamide.

The secondary amide group (N-H) in this compound is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This capability allows for the formation of robust intermolecular hydrogen bonds. In the solid state, benzamides typically form chain or dimer motifs through N-H···O=C hydrogen bonds. For instance, in crystalline benzamide, molecules are linked by extensive O=C-N-H···O=C intermolecular hydrogen bonds. researchgate.net Similarly, in N-(diisopropylphosphanyl)benzamide, intermolecular N-H···O hydrogen bonds lead to a chain disposition of the molecules in the crystal lattice, with an N···O distance of 3.025(5) Å. mdpi.com

The formation of these hydrogen bonds significantly influences the crystal packing and physical properties of the compound. While intramolecular hydrogen bonds are less likely in this compound due to the flexible propyl linker, the specific conformation adopted in the crystal lattice will be one that maximizes the stability gained from these intermolecular interactions. In fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, N-H···O inter-peptide bonds are crucial in defining their supramolecular properties. mdpi.com

The distance between the interacting aromatic rings is a key factor in the strength of the stacking interaction, with typical distances ranging from 3.5 to 4.5 Å for parallel stacking. nih.gov In drug-drug interaction studies, aromatic stacking has been identified as a significant force in the formation of non-covalent complexes between aromatic drug molecules. probiologists.comnih.gov The presence of the methyl group on one of the phenyl rings can influence the geometry and strength of these interactions by introducing steric hindrance and modifying the electronic properties of the ring.

Advanced Spectroscopic Probes for Structural Elucidation and Dynamic Behavior

Spectroscopic techniques are indispensable for characterizing the structure and dynamic processes of this compound in different states of matter.

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of amides. In solution, the restricted rotation around the amide C-N bond can lead to the observation of distinct signals for atoms in the cis and trans conformers if the rate of interconversion is slow on the NMR timescale. montana.edu For N-benzhydrylformamides, two sets of signals are often observed in the NMR spectra, corresponding to different orientations of the formyl group. nih.gov

Solid-state NMR can provide information about the molecular structure and packing in the crystalline state. The analysis of chemical shift anisotropy and dipolar couplings can yield precise details about bond lengths, angles, and intermolecular distances, complementing data from X-ray diffraction.

Table 2: Representative ¹H NMR Chemical Shifts for Related Moieties

| Moiety | Proton | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 3-phenylpropylamine (B116678) | -CH₂-N | ~2.7 | CDCl₃ | chemicalbook.com |

| 3-phenylpropylamine | -CH₂-CH₂-N | ~1.8 | CDCl₃ | chemicalbook.com |

| 3-phenylpropylamine | Ar-CH₂- | ~2.6 | CDCl₃ | chemicalbook.com |

| N-methylbenzamide | N-CH₃ | ~2.9 | CDCl₃ | nist.gov |

| Benzamide | -NH₂ | ~7.4-8.0 | DMSO-d₆ | chemicalbook.com |

This table provides typical chemical shifts for protons in environments similar to those in this compound.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound and to probe the strength of hydrogen bonding. The amide group gives rise to several characteristic vibrational bands. The N-H stretching vibration is typically observed in the range of 3500-3300 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates stronger hydrogen bonding.

The C=O stretching vibration (Amide I band) is a strong absorption in the IR spectrum, usually appearing between 1680 and 1630 cm⁻¹. Its position is also influenced by hydrogen bonding and the electronic effects of the substituents. The N-H bending vibration (Amide II band) is found in the region of 1650-1550 cm⁻¹.

The gas-phase IR spectrum of 2-methylbenzamide (B88809) shows characteristic absorptions for the aromatic C-H and the amide N-H and C=O groups. nist.gov Raman spectroscopy, being particularly sensitive to the vibrations of non-polar bonds, is well-suited for studying the C-C vibrations of the aromatic rings and the propyl chain. currentseparations.comnih.gov

Table 3: Characteristic Vibrational Frequencies for Benzamide Moieties

| Vibration | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amide | 3500 - 3300 | Sensitive to hydrogen bonding |

| C-H Stretch | Aromatic | 3100 - 3000 | Multiple bands expected |

| C-H Stretch | Aliphatic | 3000 - 2850 | From the propyl chain |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | Strong in IR, sensitive to environment |

| N-H Bend (Amide II) | Amide | 1650 - 1550 | Coupled with C-N stretch |

| C=C Stretch | Aromatic | 1600 - 1450 | Characteristic ring vibrations |

This table provides a general guide to the expected vibrational frequencies for this compound based on data for related compounds.

X-ray Crystallography for Crystalline State Conformation and Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-methyl-N-(3-methylphenyl)benzamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. X-ray diffraction studies on analogous N-aromatic amides reveal detailed information about bond parameters, conformational preferences, and packing motifs within the crystal lattice. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1N⋯O1 | 0.837(18) | 2.10(2) | 2.908(3) | 163(3) |

Table 1: Representative Hydrogen-Bond Geometry (Å, °) for a related benzamide derivative. Data from Gowda et al., 2008. nih.gov

The conformation of the amide linkage is a defining feature. In many substituted benzamides, the N-H and C=O bonds of the amide group adopt a trans orientation relative to each other. researchgate.net Specifically, for 2-methyl-N-(3-methylphenyl)benzamide, the conformation of the N—H bond is anti to the meta-methyl substituent on the aniline ring, and the C=O bond is syn to the ortho-methyl group of the benzoyl ring. nih.govnih.gov

The aromatic rings in these molecules are typically not coplanar with the amide group due to steric hindrance. The amide group in 2-methyl-N-(3-methylphenyl)benzamide, for example, is twisted with respect to the benzoyl ring, exhibiting a dihedral angle of 55.2 (7)°. nih.govnih.gov The dihedral angle between the benzoyl and the aniline rings is 36.2 (1)°. nih.govnih.gov Such twisted conformations are a common feature in N-arylbenzamides. researchgate.net

The crystallographic data for a similar compound, 2-methyl-N-(3-methylphenyl)benzamide, is presented below and serves as a valuable reference for understanding the probable crystal system and unit cell dimensions for this compound.

| Crystal Data | |

| Chemical Formula | C₁₅H₁₅NO |

| Molar Mass | 225.28 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 8.931(2) |

| c (Å) | 15.816(4) |

| V (ų) | 1261.5(3) |

| Z | 4 |

Table 2: Crystal Data for 2-methyl-N-(3-methylphenyl)benzamide. Data from Gowda et al., 2008. nih.gov

Influence of Substituents on Molecular Geometry and Electronic Distribution

The substituents on the aromatic rings of a benzamide molecule, in this case, the 2-methyl group on the benzoyl ring and the 3-phenylpropyl group on the nitrogen atom, exert a significant influence on the molecular geometry and the electronic distribution. These effects can be understood through a combination of steric and electronic factors.

The presence of an ortho-substituent, such as the 2-methyl group, introduces steric hindrance that forces the amide group to twist out of the plane of the aromatic ring. researchgate.net This disruption of planarity affects the π-electron conjugation between the amide group and the benzene (B151609) ring. researchgate.net This twisting is a common feature and has been observed in various ortho-substituted benzamides. acs.org

Substituents also modulate the electronic properties of the molecule. The nature of the substituent, whether it is electron-donating or electron-withdrawing, can alter the electronic charge distribution within the benzene nucleus and the amide functionality. publish.csiro.au For example, electron-donating groups can increase the electron density on the aromatic ring and influence the reactivity of the amide. acs.orgnih.gov Conversely, electron-withdrawing groups decrease the electron density. acs.org The Hammett equation is often used to quantify the electronic influence of substituents on the reactivity and properties of benzene derivatives. publish.csiro.au

The electronic nature of substituents can have a pronounced effect on the geometry of the amide bond itself. Studies on twisted amides have shown a strong positive correlation between the electron-donating ability of a substituent and the degree of distortion of the amide bond. acs.orgnih.gov This indicates that the electronic properties of the substituents can directly impact the structural parameters of the amide linkage.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl N 3 Phenylpropyl Benzamide

Advanced Docking Algorithms for Ligand-Target Recognition Prediction

Free Energy Perturbation Approaches for Binding Affinity Estimation

Extensive literature searches did not yield specific studies applying Free Energy Perturbation (FEP) methods to estimate the binding affinity of 2-methyl-N-(3-phenylpropyl)benzamide. While FEP is a powerful computational technique used to predict the relative binding affinities of ligands to a protein, research applying this methodology directly to this compound is not publicly available. mdpi.comnih.govnih.govtemple.eduuniv-paris-diderot.frtandfonline.com

In general, FEP calculations involve simulating a non-physical, or "alchemical," transformation between two related molecules (e.g., a known binder and a potential new drug candidate) to compute the difference in their binding free energy. mdpi.comnih.gov This method is computationally intensive but can provide highly accurate predictions, guiding the optimization of lead compounds in drug discovery. mdpi.com Studies on other molecular systems, such as PDE2 inhibitors and HIV-1 protease inhibitors, have demonstrated the utility of FEP in understanding structure-activity relationships and improving ligand potency. mdpi.comnih.gov However, without specific application to this compound, no quantitative data on its binding affinity derived from FEP exists in the current scientific literature.

Scaffold-Hopping and Virtual Screening Methodologies

There is no specific information available in the reviewed literature regarding the use of scaffold-hopping or virtual screening methodologies for the discovery or optimization of this compound.

Scaffold-hopping is a computational strategy in medicinal chemistry aimed at identifying new molecular core structures (scaffolds) that maintain the biological activity of a known compound while offering improved properties such as potency, selectivity, or pharmacokinetics. acs.orgbohrium.comacs.orgchemrxiv.orgnih.gov This technique can be performed using various computational approaches, including 3D shape similarity, pharmacophore matching, and database mining. acs.orgacs.org

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comtandfonline.comnih.govvensel.org While numerous studies have successfully employed virtual screening to identify novel inhibitors for various targets using benzamide (B126) or benzimidazole (B57391) scaffolds, none have specifically reported on this compound. mdpi.comtandfonline.comnih.govvensel.org

The absence of such studies indicates that either this specific compound has not been the subject of a scaffold-hopping or virtual screening campaign, or the results of such studies have not been published in the accessible scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Benzamide Derivatives

Principles of SAR in N-Substituted Benzamide (B126) Research

SAR studies investigate how variations in the chemical structure of a compound affect its biological activity. For N-substituted benzamides, this involves systematic modifications of the benzoyl ring and the N-substituent to elucidate their respective contributions to molecular interactions.

The benzoyl ring of N-substituted benzamides is a critical component for molecular recognition and activity. Modifications to this ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. Research has shown that the nature, position, and number of substituents on the benzoyl ring can modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the amide bond and the aromatic system, which can be crucial for establishing interactions such as hydrogen bonds or pi-stacking with a receptor. acs.orgnih.gov

In the context of 2-methyl-N-(3-phenylpropyl)benzamide, the methyl group at the 2-position of the benzoyl ring introduces specific steric and electronic effects. This ortho-substitution can influence the conformation of the entire molecule by restricting the rotation around the bond connecting the benzoyl group to the amide nitrogen. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation, leading to a more favorable binding entropy. The electronic effect of the methyl group, being weakly electron-donating, can also subtly modify the reactivity and interaction potential of the benzoyl moiety. Studies on similar benzamide derivatives have demonstrated that such substitutions can be pivotal for achieving high affinity and selectivity. nih.govresearchgate.net

Table 1: Impact of Benzoyl Ring Substitution on Benzamide Activity

| Substituent at 2-position | Predicted Effect on Conformation | Potential Impact on Activity |

|---|---|---|

| Hydrogen | Allows free rotation | May result in lower affinity due to conformational flexibility |

| Methyl (as in this compound) | Restricts rotation, influences amide bond orientation | May lock the molecule in a bioactive conformation, potentially increasing affinity |

| Chloro | Induces steric hindrance and is electron-withdrawing | Can alter electronic interactions and may introduce halogen bonding possibilities |

| Methoxy | Larger steric footprint and electron-donating | Can provide additional hydrogen bond acceptor and alter electronic character |

The propyl linker provides a degree of conformational flexibility, allowing the terminal phenyl ring to orient itself optimally within a binding pocket. This flexibility can be crucial for accommodating the specific topology of a receptor. The length of this linker is often a critical determinant of activity, as it dictates the distance between the benzamide core and the terminal aromatic ring.

The terminal phenyl group is a key interaction motif, capable of participating in various non-covalent interactions, including:

Hydrophobic interactions: The non-polar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets in a protein.

Pi-stacking: The aromatic system can engage in pi-pi stacking or cation-pi interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged groups in the binding site.

SAR studies on related compounds often reveal that both the nature of the terminal aromatic ring and the length of the alkyl chain are critical for optimizing biological activity.

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules such as proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a specific target. nih.govnih.govresearchgate.net For benzamide derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities.

While this compound itself does not possess a chiral center, the principles of stereochemistry are highly relevant to the broader class of benzamide derivatives. If, for example, a substituent on the propyl chain or the benzoyl ring were to introduce a stereocenter, the resulting enantiomers would likely exhibit different affinities and efficacies for their biological target. This is because the spatial orientation of key functional groups would differ, leading to one enantiomer fitting more snugly or making more optimal contacts within the chiral binding site of the receptor than the other. nih.gov The concept of E/Z isomerism, which arises from restricted rotation around a double bond, can also play a critical role in defining the geometry of a molecule and its subsequent biological activity. uou.ac.in

Application of SAR/QSAR for Rational Compound Design and Optimization Strategies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational tools in modern medicinal chemistry, providing a framework for the rational design and optimization of novel therapeutic agents. By elucidating the relationships between the chemical structure of a molecule and its biological activity, these methodologies guide the synthesis of more potent and selective compounds.

The insights gained from SAR studies on benzamide derivatives, for instance, can directly inform the design of new analogs with potentially enhanced anticonvulsant or neuroprotective properties. For example, understanding that non-bulky, hydrophobic groups at certain positions of a benzamide analog can retain or enhance anticonvulsant activity allows medicinal chemists to focus on synthesizing derivatives with these specific characteristics nih.govnih.gov.

QSAR models take this a step further by providing quantitative predictions of biological activity. A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and reducing the time and resources spent on synthesizing and testing less active compounds ijert.org. For example, a QSAR model for terpenoids with neuroprotective activity indicated that lipophilicity, shape, and electrostatic properties were key determinants of activity nih.gov. This information can be used to design new terpenoid-based compounds with optimized properties for enhanced neuroprotection nih.gov.

The general workflow for applying SAR and QSAR in rational drug design involves several key steps:

Data Set Compilation: A diverse set of compounds with their corresponding biological activities is collected.

SAR Analysis: The relationships between structural features and activity are qualitatively analyzed to identify key pharmacophoric elements and tolerated/intolerated substitutions.

QSAR Model Development: Molecular descriptors are calculated for each compound, and a mathematical model correlating these descriptors with biological activity is generated and statistically validated.

Virtual Screening and Design of New Compounds: The validated QSAR model is used to predict the activity of a virtual library of compounds. New compounds can also be designed based on the insights from both SAR and the QSAR model, aiming to optimize the key molecular properties identified.

Synthesis and Biological Evaluation: The most promising virtual hits are synthesized and their biological activities are experimentally determined to validate the model's predictions and to potentially identify new lead compounds.

This iterative process of design, synthesis, and testing, guided by SAR and QSAR, significantly accelerates the drug discovery process.

| Strategy | Description | Example Application for Benzamide Derivatives |

|---|---|---|

| Pharmacophore-based design | Identifying the essential 3D arrangement of functional groups required for biological activity. | Designing novel benzamides that fit a derived anticonvulsant pharmacophore model. |

| Descriptor-based optimization | Modifying a lead compound to optimize key physicochemical properties (e.g., lipophilicity, electronic properties) identified by a QSAR model. | Altering substituents on the phenyl rings of this compound to achieve a more favorable logP value for better blood-brain barrier penetration. |

| Virtual Screening | Using a validated QSAR model to predict the activity of a large database of virtual compounds. | Screening a virtual library of benzamide analogs to identify potential candidates for synthesis and testing as neuroprotective agents. |

Mechanistic Investigations of Molecular Interactions with Biological Systems in Vitro and Theoretical Perspectives

Molecular Basis of Enzyme Modulation by N-Substituted Benzamides

The modulatory activity of N-substituted benzamides stems from their ability to form specific, often high-affinity, interactions with the active or allosteric sites of enzymes. The benzamide (B126) moiety frequently acts as a key pharmacophore, participating in crucial binding events such as metal chelation or hydrogen bonding, while the N-substituent explores and occupies adjacent hydrophobic or hydrophilic pockets, contributing to both potency and selectivity.

Interaction with Histone Deacetylases (HDACs), particularly HDAC3

N-substituted benzamides, particularly those bearing a 2-aminophenyl group, are a well-established class of histone deacetylase (HDAC) inhibitors. nih.govcornell.eduresearchgate.netdigitellinc.com These compounds primarily target the zinc-dependent Class I HDACs (HDAC1, 2, and 3), with some derivatives exhibiting notable selectivity for HDAC3. cornell.edu The inhibitory mechanism hinges on the ability of the benzamide group to act as a zinc-binding group (ZBG). digitellinc.com

Theoretical and crystallographic studies have revealed that the primary amine and the amide oxygen of the N-(2-aminophenyl)benzamide scaffold chelate the catalytic zinc ion within the active site of the enzyme. researchgate.net This bidentate coordination is crucial for potent inhibitory activity. The N-substituent of the benzamide can be modified to interact with the "foot pocket" of the enzyme, a region that contributes to isoform selectivity. digitellinc.com For instance, the introduction of specific substituents on the benzamide ring can lead to highly selective HDAC3 inhibitors. cornell.edu The structure-activity relationship (SAR) of these compounds indicates that the presence of a 2'-amino or 2'-hydroxy group on the benzanilide moiety is indispensable for inhibitory activity, as it likely participates in hydrogen bonding or other electrostatic interactions with the enzyme. nih.gov

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

|---|---|---|---|---|

| 2-methylamino benzamide derivative (13) | >15000 | - | 41 | cornell.edu |

| 2-amino-6-fluorobenzamide derivative (14) | 420 | - | 100 | cornell.edu |

| 2-methylthiobenzamide derivative (16) | >10000 | >10000 | 30 | cornell.edu |

| N-(2-aminophenyl)benzamide derivative (7j) | 650 | 1700 | 1200 | researchgate.net |

Engagement with Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase (Btk) is a key enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for various B-cell malignancies and autoimmune diseases. researchgate.netnanobioletters.com Several Btk inhibitors feature a benzamide moiety within their structure, highlighting its importance in engaging the kinase. These inhibitors can be broadly categorized as either covalent or non-covalent.

Covalent inhibitors typically possess a reactive group, such as an acrylamide, that forms an irreversible bond with a cysteine residue (Cys481) in the active site of Btk. nih.gov Non-covalent inhibitors, on the other hand, form strong, reversible interactions with the enzyme. The benzamide group in these inhibitors often participates in hydrogen bonding interactions with the hinge region of the kinase, a critical component for ATP binding. For example, the approved Btk inhibitor Acalabrutinib contains an N-(pyridin-2-yl)benzamide moiety. researchgate.net The development of selective Btk inhibitors is an active area of research, with modifications to the N-substituted benzamide scaffold playing a key role in achieving desired potency and selectivity profiles. nih.gov

| Compound | Btk IC50 (nM) | Inhibition Type | Reference |

|---|---|---|---|

| Acalabrutinib | 3 | Covalent | researchgate.net |

| 1,3,5-triazine derivative (12) | 21 | Covalent | nih.gov |

| 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidine derivative (17) | 36 | - | nih.gov |

| thieno[3,2-d]pyrimidine derivative (19) | 29.9 | - | nih.gov |

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the symptomatic treatment of Alzheimer's disease. N-substituted benzamides have emerged as a promising class of cholinesterase inhibitors. The inhibitory mechanism often involves the benzamide scaffold interacting with key residues in the active site gorge of the enzyme.

Molecular docking studies have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-substituent can extend into and interact with the PAS, which is involved in the initial binding of the substrate, acetylcholine. The benzamide portion, in turn, can form interactions within the CAS. The nature and position of substituents on both the benzoyl and the N-phenyl rings significantly influence the inhibitory potency and selectivity for AChE over BChE. For instance, a series of benzamide and picolinamide derivatives containing a dimethylamine side chain showed that the position of this side chain markedly influenced the inhibitory activity and selectivity.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Picolinamide derivative (7a) | 2.49 | 247.51 | |

| 2-hydroxy-N-phenylbenzamide derivative (4d) | 33.1 | - | |

| 2-hydroxy-N-phenylbenzamide derivative (4b) | 85.8 | 228.4 | |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(2-nitrophenyl)benzamide (4g) | 1.1 | - |

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Inhibition of urease is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. The mechanism of urease inhibition by various compounds often involves interaction with the two nickel ions in the enzyme's active site.

For inhibitors that are structural analogues of urea, such as N-substituted benzamides, the carbonyl oxygen of the benzamide moiety is proposed to coordinate with the nickel ions, mimicking the binding of the substrate. This interaction can block the access of urea to the active site, thereby inhibiting the enzyme. The N-substituent can further stabilize the enzyme-inhibitor complex through hydrophobic and hydrogen bonding interactions with nearby amino acid residues. Computational studies on benzoylselenoureas, which are structurally related to N-substituted benzamides, have shown that the carbonyl group coordinates with the Ni(II) centers.

| Compound | Urease IC50 (nM) | Reference |

|---|---|---|

| Benzoylselenourea (BSU1) | 0.95 | |

| Benzoylselenourea (BSU5) | 1.35 | |

| N-(butylcarbamothioyl)benzamide | 53,300,000 (53.3 mg/L) |

Modulation of Viral Proteins (e.g., Influenza NS1)

The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor that counteracts the host's innate immune response. As such, it represents an attractive target for the development of antiviral therapies. A study focused on the design and synthesis of small molecule inhibitors of the influenza virus NS1 protein identified 2-methyl-N-(3-phenylpropyl)benzamide (designated as compound A14 in the study) as a potential inhibitor.

The NS1 protein has two main domains: an N-terminal RNA-binding domain and a C-terminal effector domain. The effector domain is known to interact with several host proteins, including the 30 kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30), thereby inhibiting the processing of cellular pre-mRNAs. It is hypothesized that small molecule inhibitors like this compound may bind to a hydrophobic pocket on the NS1 effector domain, thereby disrupting its interaction with host factors like CPSF30 and restoring the host's antiviral response. The development of such inhibitors is based on simplifying the core structure of an initial hit compound and exploring the structure-activity relationships of different substitutions on the benzamide scaffold.

| Compound | Target | Potential Mechanism | Reference |

|---|---|---|---|

| This compound (A14) | Influenza A NS1 Protein | Disruption of NS1-host protein interactions | |

| 2-methoxy-N-(3-phenylpropyl)benzamide (A15) | Influenza A NS1 Protein | Disruption of NS1-host protein interactions | |

| 2-nitro-N-(3-phenylpropyl)benzamide (A16) | Influenza A NS1 Protein | Disruption of NS1-host protein interactions | |

| 2-chloro-N-(3-phenylpropyl)benzamide (A18) | Influenza A NS1 Protein | Disruption of NS1-host protein interactions |

Interactions with GlcN-6-P Synthase for Antibacterial Activity

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an essential enzyme in the biosynthesis of the bacterial cell wall, making it a promising target for novel antibacterial agents. nih.gov This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway. nih.gov A study investigating novel benzamide derivatives reported the evaluation of their antibacterial activity and correlated it with their binding interactions with the GlcN-6-P synthase binding pocket through molecular docking studies.

The study synthesized a series of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides and found that they exhibited moderate to potent antibacterial activity. The proposed mechanism of action involves the binding of these N-substituted benzamide derivatives to the active site of GlcN-6-P synthase, thereby inhibiting its function and disrupting the bacterial cell wall synthesis. The specific interactions within the binding pocket would depend on the nature of the substituents on the benzamide ring, which can be tailored to optimize the binding affinity and antibacterial potency.

| Compound Class | Target | Proposed Mechanism | Reference |

|---|---|---|---|

| N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides | GlcN-6-P synthase | Inhibition of enzyme activity, disruption of cell wall synthesis |

Exploration of Ligand-Receptor Binding Determinants

Hydrogen Bonding Contributions to Binding Affinity

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of ligand-receptor binding. In the context of benzamide structures, the amide moiety (-C(=O)NH-) is a key functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). Theoretical studies on similar benzanilides reveal that the N-H group can form hydrogen bonds, which often link molecules into chains in a crystalline structure. For this compound, the amide N-H could potentially form a critical hydrogen bond with an amino acid residue such as serine, tyrosine, or asparagine within a receptor's binding site, thereby anchoring the ligand in an optimal orientation.

Electrostatic and Van der Waals Forces in Molecular Recognition

Beyond hydrogen bonding and hydrophobic effects, molecular recognition is governed by a landscape of weaker, non-directional forces. Van der Waals forces, though individually weak, become collectively significant when a ligand and receptor have complementary shapes, allowing for close intermolecular contacts across a large surface area. Electrostatic interactions also play a role, involving the attraction or repulsion between charged or polar regions of the ligand and the receptor. The carbonyl group of the amide in this compound, for instance, creates a dipole that can engage in favorable electrostatic interactions with polar residues in the binding site. The combination of these forces is essential for the stabilization of the ligand in its bound conformation.

Mechanistic Insights into Anti-proliferative Effects (In Vitro Cell Line Studies)

Certain N-substituted benzamide derivatives have demonstrated the ability to inhibit the growth of cancer cells in vitro. These anti-proliferative effects are often mediated by complex cellular mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Induction of Apoptosis and Cell Cycle Modulation

Studies on other N-substituted benzamides have shown they can induce apoptosis in various cancer cell lines. This process is often characterized by the activation of caspases, a family of protease enzymes that execute the apoptotic program. For instance, some benzamides trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and subsequent activation of caspase-9.

Furthermore, these compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. A common finding for related compounds is an arrest in the G2/M phase of the cell cycle. This cell cycle block can be a precursor to apoptosis, suggesting a linked mechanism where the cell attempts to repair damage before committing to cell death. Investigations into some benzamides have shown that these effects can occur independently of the p53 tumor suppressor protein, which is a significant finding as many cancers have mutated or non-functional p53.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation

The Hypoxia-Inducible Factor 1 (HIF-1) is a transcription factor that plays a critical role in how cells respond to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby supporting tumor growth and resistance to therapy. While direct evidence linking this compound to the HIF-1 pathway is not available, inhibiting this pathway is a key strategy in cancer therapy. The activity of HIF-1 is tightly regulated, primarily through the oxygen-dependent degradation of its alpha subunit (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The potential for any benzamide derivative to modulate this pathway would represent a significant area for anti-cancer research.

Antioxidant Mechanisms and Radical Scavenging Properties of this compound

Extensive literature searches did not yield specific in vitro or theoretical studies on the antioxidant and radical scavenging properties of the compound this compound. Therefore, a detailed analysis and data presentation for this specific molecule cannot be provided.

However, to offer a relevant theoretical perspective, the antioxidant mechanisms of the broader class of benzamide derivatives have been investigated. These studies provide a foundational understanding of how structural modifications might influence the antioxidant potential of compounds like this compound.

Research on various amino-substituted benzamide derivatives has demonstrated their potential as antioxidant agents. nih.gov The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov These assays help to determine a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. acs.org

Computational analyses of benzamide derivatives suggest that their antioxidant properties are influenced by the presence and position of electron-donating groups, such as methoxy (–OCH₃) and hydroxy (–OH) groups, on the aryl rings. nih.gov The introduction of hydroxy groups, in particular, has been shown to enhance antioxidative features. nih.gov

The primary mechanisms by which antioxidants scavenge free radicals are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). frontiersin.org Theoretical studies, often employing density functional theory (DFT), are used to predict the feasibility of these mechanisms by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE). frontiersin.org A lower BDE value indicates a greater ease of hydrogen atom donation, suggesting a more potent antioxidant activity via the HAT mechanism. acs.org Similarly, the SET-PT mechanism is evaluated by considering the ionization potential and subsequent proton loss. frontiersin.org

For the specific molecule this compound, any potential antioxidant activity would theoretically depend on the ability of the N-H group in the amide linkage or C-H bonds to donate a hydrogen atom. However, without experimental data or specific computational studies on this compound, its radical scavenging capabilities and the dominant mechanistic pathways remain speculative. Structure-activity relationship (SAR) studies on broader classes of phenolic and aniline (B41778) compounds have shown that the nature and position of substituents play a crucial role in determining antioxidant efficacy. researchgate.net For instance, the presence of hydroxyl groups significantly lowers the O-H bond dissociation energy, making hydrogen donation more favorable compared to N-H or C-H bonds. researchgate.net

Given the structure of this compound, which lacks significant electron-donating groups like hydroxyls directly on the aromatic rings, its intrinsic radical scavenging activity is not expected to be as pronounced as that of well-known phenolic antioxidants. Future in vitro testing and theoretical calculations would be necessary to definitively characterize its antioxidant profile.

Chemical Reactivity and Stability Profiles of 2 Methyl N 3 Phenylpropyl Benzamide

Analysis of Amide Bond Hydrolysis and Degradation Pathways

The central functional group in 2-methyl-N-(3-phenylpropyl)benzamide is the amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions. This cleavage reaction breaks the amide bond, yielding a carboxylic acid and an amine.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The resulting products are 2-methylbenzoic acid and the ammonium (B1175870) salt of 3-phenylpropylamine (B116678). nih.gov

In a basic environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis but ultimately results in the formation of a carboxylate salt (sodium 2-methylbenzoate (B1238997), if sodium hydroxide is used) and 3-phenylpropylamine. nih.govosti.gov The rate of hydrolysis is influenced by temperature and the concentration of the acid or base. Generally, amides are quite stable and require vigorous conditions, such as heating, for hydrolysis to occur at a significant rate. osti.gov

The hydrolysis of this compound, being a secondary amide, is expected to proceed readily under these conditions. The reaction kinetics are anticipated to be first-order with respect to both the amide and the hydrolyzing agent (acid or base). niscpr.res.in

Table 1: Expected Hydrolysis Products of this compound

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl) | 2-methylbenzoic acid and 3-phenylpropylammonium chloride |

| Basic | H₂O, OH⁻ (e.g., NaOH) | Sodium 2-methylbenzoate and 3-phenylpropylamine |

Susceptibility to Oxidation and Reduction Reactions

The structure of this compound presents several sites that could be susceptible to oxidation or reduction.

Oxidation: The most likely sites for oxidation are the benzylic C-H bonds of the 3-phenylpropyl group and the methyl group on the benzoyl ring. Strong oxidizing agents can convert these alkyl substituents to carboxylic acids. However, milder and more selective oxidation is also possible. For instance, the oxidation of tertiary benzamides often occurs at the alpha-position of the N-alkyl groups. While this compound is a secondary amide, similar reactivity at the benzylic position (the carbon adjacent to the phenyl group on the propyl chain) is plausible. This could involve radical mechanisms, particularly with reagents that initiate C-H activation.

Reduction: The amide functional group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-(2-methylbenzyl)-3-phenylpropylamine. The reaction proceeds via a complex with the aluminum hydride, followed by hydrolysis of the intermediate. This is a common and high-yielding transformation for amides.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Likely Product(s) |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | N-(2-methylbenzyl)-3-phenylpropylamine |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | 2-carboxy-N-(3-phenylpropyl)benzamide or cleavage products |

Interaction with Metal Ions and Complex Formation

Amide-containing molecules can act as ligands in coordination chemistry, forming complexes with various metal ions. The primary coordination site in this compound is the carbonyl oxygen atom, which possesses lone pairs of electrons available for donation to a metal center.

The interaction typically involves the formation of a coordinate bond between the carbonyl oxygen and a metal ion. This complexation can affect the chemical properties of the amide, for instance, by altering the electron density around the carbonyl group and potentially making it more susceptible to nucleophilic attack. The stability and structure of these metal complexes depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the presence of other competing ligands. acs.org While the nitrogen atom's lone pair is involved in resonance with the carbonyl group, making it less basic, it can still participate in chelation in some cases, especially if a stable five- or six-membered ring can be formed. The two phenyl rings might also engage in weaker π-stacking interactions with the metal center or other ligands.

Photochemical Reactivity Studies

The potential photochemical degradation pathways could include:

Photocleavage: The energy from the absorbed photon could be sufficient to break the weakest bonds in the molecule, such as the amide bond or the C-N bond, leading to radical intermediates.

Photoisomerization: The aromatic rings or the amide bond could undergo isomerization.

Photo-oxidation: In the presence of oxygen, the excited state of the molecule could react to form oxidized products. This is often mediated by reactive oxygen species (ROS) generated during the photochemical process. nih.govmdpi.com

Studies on the photocatalytic degradation of similar molecules like benzamide (B126) show that they can be broken down using photocatalysts like titanium dioxide (TiO₂) under UV irradiation. researchgate.netresearchgate.net This suggests that this compound would likely also be susceptible to photocatalytic degradation, a process relevant to environmental chemistry and advanced oxidation processes for water treatment. The degradation would likely proceed through the formation of hydroxyl radicals that attack the aromatic rings and the amide group. mdpi.com

Future Directions and Advanced Research Avenues for N Substituted Benzamides

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design and discovery of novel benzamide-based therapeutics. nih.govacs.org AI/ML algorithms can analyze vast, complex datasets far more efficiently than traditional methods, accelerating the identification of promising drug candidates and optimizing their properties. mdpi.com This integration is transforming every stage of the drug discovery pipeline, from initial hit identification to predicting clinical trial outcomes. nih.gov

Key applications include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new benzamide derivatives tailored to specific biological targets. nih.govmdpi.com These models learn from existing chemical databases to generate novel molecular structures with desired pharmacological profiles. mdpi.com

ADMET Property Prediction: A significant cause of drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models, particularly deep neural networks (DNNs) and convolutional neural networks (CNNs), can accurately predict these properties from a molecule's structure, allowing for the early-stage filtering of candidates with unfavorable profiles. nih.govrsc.org This significantly reduces the time and cost associated with preclinical development. nih.gov

High-Throughput Virtual Screening: Machine learning algorithms can screen massive virtual libraries of benzamide compounds to identify those most likely to bind to a specific protein target. mdpi.com This process, which complements traditional structure-based methods, dramatically increases the success rate of identifying potent hit compounds. nih.gov

Lead Optimization: AI can guide the structural modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. By predicting the effects of specific chemical changes, AI helps chemists synthesize only the most promising derivatives. mdpi.com

Development of Multi-Targeting Benzamide Derivatives

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov This has led to the rise of polypharmacology, which focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. The N-substituted benzamide scaffold is exceptionally well-suited for this strategy due to its synthetic tractability and its ability to be decorated with various pharmacophores. mdpi.com

Recent research highlights the potential of multi-targeting benzamides:

Alzheimer's Disease (AD): Researchers have developed novel benzamide-hydroxypyridinone hybrids that act as multi-target agents for AD. nih.govnih.gov These compounds are designed to simultaneously inhibit key enzymes like monoamine oxidase B (MAO-B) and chelate excess iron, both of which are implicated in the pathology of AD. nih.gov Compound 8g from one study showed potent and selective MAO-B inhibition and excellent iron-chelating ability. nih.govnih.gov

Antipsychotics: Benzamide derivatives have been synthesized to possess potent activity at multiple neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. researchgate.net This multi-receptor profile is desirable for treating complex psychiatric disorders.

Cancer Therapy: By modifying the structure of existing drugs like Entinostat (MS-275), scientists are creating N-substituted benzamide derivatives that can inhibit different isoforms of histone deacetylases (HDACs), enzymes crucial for cancer cell survival. researchgate.netnih.gov

The development of these multi-target ligands requires a sophisticated design strategy, often merging pharmacophores from different known inhibitors into a single hybrid molecule. nih.govnih.gov This approach holds significant promise for creating more efficacious therapies for diseases that have proven difficult to treat with single-target agents.

Table 1: Examples of Multi-Targeting N-Substituted Benzamide Derivatives

| Compound Class | Target Application | Biological Targets | Key Findings | Reference |

|---|---|---|---|---|

| Benzamide-hydroxypyridinone Hybrids | Alzheimer's Disease | Monoamine oxidase B (MAO-B), Iron (Fe³⁺) Chelation | Compound 8g exhibited potent selective MAO-B inhibition (IC₅₀ = 68.4 nM) and strong iron chelation capacity. | nih.govnih.gov |

| Multi-receptor Benzamides | Antipsychotics | Dopamine D2, Serotonin 5-HT1A, 5-HT2A receptors | Derivatives were synthesized that showed potent binding to multiple receptors involved in neuropsychiatric disorders. | researchgate.net |

| Entinostat (MS-275) Analogs | Cancer | Histone Deacetylases (HDACs) | Synthesized compounds showed inhibitory activity against multiple cancer cell lines, with molecular docking studies confirming interactions with HDAC2 and HDAC8. | researchgate.netnih.gov |

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The chemical industry is increasingly focused on "green chemistry," which emphasizes the development of environmentally benign and efficient synthetic processes. chemmethod.com A key principle of green chemistry is atom economy, which maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Research into the synthesis of N-substituted benzamides is actively pursuing these goals.

Promising green synthetic strategies include:

Catalytic Direct Amidation: Traditional amide synthesis often requires harsh reagents and produces significant waste. Newer methods use catalysts like boric acid to facilitate the direct reaction between a carboxylic acid and an amine or urea, often under solvent-free conditions. sciepub.comresearchgate.net This approach is simple, high-yielding, and environmentally friendly. sciepub.com

Solvent-Free Synthesis: Performing reactions without a solvent minimizes pollution and simplifies product purification. tandfonline.comtandfonline.com Researchers have developed solvent- and activation-free conditions for N-benzoylation using enol esters like vinyl benzoate (B1203000) as acyl donors, achieving good yields with easy product isolation. tandfonline.comtandfonline.com Another method involves using an iodine-alumina catalyst under microwave irradiation to convert benzoylthioureas into benzamides in a solvent-free process. researchgate.net

Amide Activation: A novel strategy uses amides themselves as alkylating agents. By activating the amide with specific reagents, the alkyl group on the nitrogen can be transferred, leading to new N-substituted products in high yields. rsc.org

These innovative synthetic methods not only make the production of benzamides more sustainable and cost-effective but also open up new possibilities for creating complex molecular architectures that were previously difficult to access.

Table 2: Comparison of Synthetic Methodologies for Benzamides

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Boric Acid Catalysis | Direct reaction of acid and amine/urea. | High yield, uses a green catalyst, can be solvent-free. | sciepub.comresearchgate.net |

| Enol Ester Acylation | Uses vinyl benzoate as an acyl donor. | Solvent- and activation-free, easy product isolation. | tandfonline.comtandfonline.com |

| Iron-Catalyzed Rearrangement | Rearrangement of 2-alkyl-3-aryloxaziridines in water. | High atom economy, uses an eco-friendly solvent and catalyst. | rsc.org |

| Microwave-Assisted Synthesis | Iodine-alumina catalyst with microwave irradiation. | Solvent-free, short reaction times, high yields. | researchgate.net |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery. For N-substituted benzamides, advanced computational models are used to predict biological activity, understand structure-activity relationships (SAR), and elucidate mechanisms of action at the molecular level. nih.govresearchgate.net

Key computational techniques being applied include:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies build models that correlate the 3D properties of molecules with their biological activity. nih.gov For a series of benzamide derivatives targeting glucokinase, atom-based and field-based 3D-QSAR models were developed that showed high statistical significance, providing a roadmap for designing more potent activators. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding interactions and predict affinity. nih.gov Docking studies on benzyl (B1604629) benzamides as CETP inhibitors revealed that the compounds fit well within the hydrophobic binding cleft of the protein. nih.gov Similarly, docking was used to show how N-substituted benzamide derivatives interact with HDAC enzymes. researchgate.net

Pharmacophore Mapping: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. These models are used to screen databases for new compounds that fit the model. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and conformational changes. ubaya.ac.id

These computational approaches allow researchers to prioritize which benzamide derivatives to synthesize and test, making the drug discovery process more efficient and rational. nih.govnih.gov By combining techniques like 3D-QSAR and molecular docking, scientists can build highly predictive models to guide the development of next-generation therapeutics. nih.gov

Expanding the Scope of N-Substituted Benzamide Derivatives for Non-Biological Applications (e.g., Materials Science, Catalysis)

While the primary focus of benzamide research has been in medicine, the unique chemical properties of the N-substituted benzamide scaffold make it attractive for a range of non-biological applications. Future research is beginning to explore its potential in materials science, catalysis, and agrochemistry.

Catalysis: Certain N-substituted benzamides can function as bidentate hybrid ligands. mdpi.com For example, N-(diisopropylphosphanyl)benzamide acts as a P,O-ligand, capable of coordinating with metal centers. mdpi.com Such ligands are crucial in homogeneous catalysis, where they can be used to control the reactivity and selectivity of metal catalysts in various chemical transformations. The ability to tune the electronic and steric properties of the benzamide ligand by changing its substituents offers a powerful tool for developing novel catalytic systems.